molecular formula C12H12ClFO3 B3023924 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid CAS No. 951889-44-4

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid

Cat. No. B3023924
CAS RN: 951889-44-4
M. Wt: 258.67 g/mol
InChI Key: XPSDVQYVEWAOBG-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid, also known as 6-CFPA, is an organic compound that is used in the synthesis of a variety of pharmaceuticals and other compounds. 6-CFPA is a versatile compound and has been used in numerous scientific studies and research applications. It is a relatively new compound, having been developed in the early 2000s, so there is still much to learn about its properties and potential applications. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of novel heterocyclic compounds . An efficient, simple, and eco-friendly synthetic route has been developed for the construction of 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives using Cu(OAc)2 catalyst under microwave irradiation .

Antimicrobial Activity

The synthesized compounds from “6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid” have been evaluated for their antimicrobial activity . Among them, some compounds showed high antibacterial and antifungal activities .

Molecular Docking Studies

In silico studies have proved that some compounds derived from “6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid” have strong binding affinity . This indicates potential applications in drug discovery and development.

Catalyst in Organic Synthesis

The compound can act as a catalyst in organic synthesis . It has been used in the synthesis of 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives under microwave irradiation .

Research in Medicinal Chemistry

The compound is of interest to medicinal chemists due to its potential biological activities . It has been used in the synthesis of compounds demonstrating a variety of interesting biological activities .

Eco-friendly Synthetic Route

The compound has been used in an eco-friendly synthetic route for the construction of heterocyclic compounds . This method is advantageous as it is efficient, simple, and reduces the environmental impact of chemical synthesis .

properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c13-10-7-8(14)5-6-9(10)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSDVQYVEWAOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262293
Record name 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid

CAS RN

951889-44-4
Record name 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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